molecular formula C16H9ClF3N3O2 B2464676 N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide CAS No. 887198-46-1

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide

Cat. No. B2464676
CAS RN: 887198-46-1
M. Wt: 367.71
InChI Key: FHWFJUDGDRAZNK-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can vary greatly depending on the specific compound. For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized with different amines and triazole-2-thiol .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

Scientific Research Applications

Biomedical Applications

The compound could be used in biomedical applications such as noninvasive targeted drug delivery . This is based on research that has shown the potential of using soundwaves to direct floating objects around an aquatic obstacle course . This method could be adapted for use in drug delivery systems, where the compound could be used to encapsulate drugs and then be directed to specific locations within the body using soundwaves .

Radiation Protection

The compound, under the name “F3094-0004”, is associated with a standard test method for determining the protection provided by X-ray shielding garments used in medical X-ray fluoroscopy . This suggests that the compound could have applications in the development of materials for radiation protection, particularly in medical settings .

Antimicrobial Activity

Research has shown that indole derivatives, which include this compound, have diverse biological activities, including antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .

Antiviral Activity

Indole derivatives, including this compound, have been found to have antiviral activity . This suggests that the compound could be used in the development of new antiviral drugs .

Anti-inflammatory Activity

Indole derivatives, including this compound, have been found to have anti-inflammatory activity . This suggests that the compound could be used in the development of new anti-inflammatory drugs .

Anticancer Activity

Research has shown that indole derivatives, which include this compound, have anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on the specific compound and its biological activity. For example, some quinoxaline derivatives have shown promising antiviral activity .

Future Directions

The future directions for research on quinoxaline derivatives could include further exploration of their antimicrobial properties , as well as the development of new synthetic strategies and the investigation of their potential as antiviral agents .

properties

IUPAC Name

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3O2/c17-8-5-6-10(23-15(25)16(18,19)20)9(7-8)13-14(24)22-12-4-2-1-3-11(12)21-13/h1-7H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWFJUDGDRAZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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